molecular formula C11H14N2O B2821756 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one CAS No. 145547-69-9

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Cat. No.: B2821756
CAS No.: 145547-69-9
M. Wt: 190.246
InChI Key: QXEKKJFUXVXPCM-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one ( 145547-69-9) is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This chemical belongs to the class of pyrazolidin-3-one derivatives, which are recognized as valuable precursors and core structures in medicinal and synthetic chemistry . The pyrazole and pyrazolidinone scaffolds are of significant interest in pharmaceutical research due to their wide spectrum of pharmacological activities. These heterocycles are found in numerous bioactive molecules and established drugs, exhibiting properties such as anti-inflammatory, antimicrobial, antidepressant, and anticancer effects . As a building block, this compound provides researchers with a versatile intermediate for the synthesis of more complex molecules, including functionalized pyrazoles . Its structure allows for further chemical modifications, making it a valuable tool for developing new compounds in drug discovery programs and for exploring novel biochemical pathways. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-2-4-10(5-3-9)8-13-7-6-11(14)12-13/h2-5H,6-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEKKJFUXVXPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322467
Record name 1-[(4-methylphenyl)methyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

145547-69-9
Record name 1-[(4-methylphenyl)methyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one typically involves the reaction of 4-methylbenzyl chloride with pyrazolidin-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as pyrazolidin-3-ol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidinone derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its potential applications include:

  • Anti-inflammatory Properties : Research indicates that 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one may interact with cyclooxygenase enzymes, which are critical in the inflammatory response. Studies are ongoing to evaluate its efficacy as an anti-inflammatory agent.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and nucleophilic substitution, allows chemists to create diverse derivatives that may possess unique properties .

Materials Science

The compound is also being explored for its potential use in materials science. It can act as a precursor for specialty chemicals and new materials, contributing to advancements in polymer chemistry and coatings technology .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazolidinone derivatives and their evaluation against various bacterial strains. The findings suggested that modifications to the pyrazolidinone structure could enhance antimicrobial activity .
  • Anti-inflammatory Mechanism Investigation : Research published in Bioorganic & Medicinal Chemistry Letters investigated the interaction of pyrazolidinone derivatives with cyclooxygenase enzymes. The study provided insights into how structural variations influence anti-inflammatory efficacy, paving the way for optimized drug design .

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position significantly influences solubility, melting point, and reactivity. Below is a comparative analysis based on available analogs:

Compound Name Substituent at N1 Key Physicochemical Data Synthesis Method Biological Activity (Inferred)
1-(4-Chlorophenyl)pyrazolidin-3-one 4-Chlorophenyl Not reported Solvent-free ball milling Potential lipoxygenase inhibition
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one 4-Isopropylphenyl Crystal structure resolved Not specified Anti-inflammatory, CCK receptor antagonism
1-[(4-Methylphenyl)methyl]pyrazolidin-3-one 4-Methylbenzyl Not reported (hypothetical) Not reported Likely similar to analogs (e.g., anti-inflammatory)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in may enhance stability but reduce solubility compared to the 4-methylbenzyl group (electron-donating) in the target compound.
  • Synthetic Accessibility : The solvent-free ball-milling method for 1-(4-chlorophenyl)pyrazolidin-3-one suggests that similar green chemistry approaches could be adapted for the target compound.

Crystallographic and Stability Considerations

The crystal structure of 1-(4-isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one reveals planar pyrazolidinone rings stabilized by intramolecular hydrogen bonds. The 4-methylbenzyl group in the target compound may similarly contribute to crystalline packing, though its smaller size could reduce melting points compared to bulkier analogs.

Biological Activity

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, also known as a pyrazolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a pyrazolidinone core, which is a structural motif often associated with various pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N2O\text{C}_{12}\text{H}_{15}\text{N}_2\text{O}

This structure includes a pyrazolidinone ring and a methylphenyl group, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in various metabolic pathways. For example, it may affect cyclooxygenase (COX) enzymes involved in inflammatory processes.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties, potentially effective against both bacterial and fungal strains.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrazolidine derivatives, including this compound. The results indicated moderate to strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Another research highlighted the anti-inflammatory properties of pyrazolidine derivatives. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory diseases.

Cytotoxicity Studies

In a cytotoxicity assessment against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, this compound exhibited IC50 values ranging from 15 to 30 µM. This indicates promising anticancer activity warranting further investigation into its mechanisms and potential therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameStructure TypeAntimicrobial ActivityCytotoxicity IC50 (µM)
This compoundPyrazolidine derivativeModerate to strong15 - 30
1-(4-Chlorophenyl)-4-methylpyrazolidin-3-onePyrazolidine derivativeStrong10 - 25
N-[4-(Chlorophenoxy)phenyl]-5-nitropyrimidineNitropyrimidineModerateNot reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-methylbenzylhydrazine with methyl acrylate derivatives. A solvent-free approach using a ball mill (e.g., with K₂CO₃ as a base) achieves ~85% yield in 2–4 hours at ambient temperature, minimizing by-products . Traditional solvent-based methods (e.g., ethanol reflux) may require 12–24 hours and yield ~70–75%, with impurities from side reactions like Michael adduct formation. Key parameters include grinding time, base stoichiometry, and temperature control.

Q. What analytical techniques are critical for characterizing structural purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazolidinone ring and absence of tautomeric forms. Key signals include the carbonyl (C=O) at ~170–175 ppm (¹³C) and the benzylic CH₂ group at ~3.8–4.2 ppm (¹H) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular ions ([M+H]⁺) with <2 ppm error.
  • XRD (if crystallized) : SHELX refinement can resolve bond angles and torsional strain in the pyrazolidinone ring .

Q. How is biological activity screening designed for pyrazolidin-3-one derivatives?

  • Methodological Answer : Initial screens focus on anti-inflammatory and enzyme inhibition assays:

  • Lipoxygenase (LOX) Inhibition : IC₅₀ values are determined via UV-Vis monitoring of linoleic acid oxidation at 234 nm .
  • Cyclooxygenase (COX-1/COX-2) Selectivity : ELISA-based kits quantify prostaglandin E₂ (PGE₂) suppression in cell lysates.
  • Dose-Response Curves : Use 3–5 replicates per concentration (1–100 µM) to assess reproducibility.

Advanced Research Questions

Q. How do contradictory data arise in crystallographic vs. computational structural models?

  • Methodological Answer : Discrepancies often stem from:

  • Dynamic vs. Static Structures : XRD (SHELXL) captures static conformations, while DFT (B3LYP/6-311+G(d,p)) may predict energetically favorable tautomers not observed experimentally .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, altering NMR chemical shifts versus gas-phase computations. Validate with COSMO-RS solvation models.

Q. What strategies resolve conflicting bioactivity results across cell lines?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., HeLa vs. MCF-7 cells) may arise from:

  • Membrane Permeability : LogP adjustments (e.g., via prodrug esterification) enhance cellular uptake in low-permeability lines .
  • Metabolic Stability : LC-MS/MS tracks metabolite formation (e.g., oxidative N-demethylation) in hepatic microsomes.
  • Assay Interference : Counter-screen with resazurin-based viability assays to rule out false positives from compound autofluorescence.

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide columns (e.g., Chiralpak IA) with hexane/IPA gradients to resolve enantiomers.
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., ~220 nm for pyrazolidinone n→π* transitions) with absolute configuration .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for enantioselective acylation of racemic intermediates.

Q. What computational tools predict structure-activity relationships (SAR) for target optimization?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1) with flexible side-chain sampling. Prioritize derivatives with H-bonds to Arg120/Tyr355.
  • QSAR Models : Use 2D descriptors (e.g., topological polar surface area) and ML algorithms (Random Forest) to correlate substituents (e.g., 4-Me vs. 4-Cl) with LOX inhibition .

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